molecular formula C7H12FNO2 B13220437 1-(3-Fluoro-2-hydroxypropyl)pyrrolidin-3-one

1-(3-Fluoro-2-hydroxypropyl)pyrrolidin-3-one

Cat. No.: B13220437
M. Wt: 161.17 g/mol
InChI Key: PBUDQCFNUPNCFR-UHFFFAOYSA-N
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Description

1-(3-Fluoro-2-hydroxypropyl)pyrrolidin-3-one is a synthetic organic compound that belongs to the class of pyrrolidinones Pyrrolidinones are known for their diverse biological activities and are commonly used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-2-hydroxypropyl)pyrrolidin-3-one typically involves the reaction of a suitable pyrrolidinone precursor with a fluoroalkylating agent. One common method includes the use of 3-fluoro-1-propanol as the fluoroalkylating agent, which reacts with pyrrolidin-3-one under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-2-hydroxypropyl)pyrrolidin-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone derivative.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group, yielding a diol.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.

Major Products:

    Oxidation: Formation of ketone derivatives.

    Reduction: Formation of diol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Fluoro-2-hydroxypropyl)pyrrolidin-3-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-2-hydroxypropyl)pyrrolidin-3-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluoro and hydroxypropyl groups can influence its binding affinity and selectivity, leading to its biological effects.

Comparison with Similar Compounds

1-(3-Fluoro-2-hydroxypropyl)pyrrolidin-3-one can be compared with other similar compounds such as:

    Pyrrolidin-2-one: Lacks the fluoro and hydroxypropyl groups, resulting in different chemical and biological properties.

    3-Fluoropyrrolidin-2-one: Contains a fluoro group but lacks the hydroxypropyl group, leading to variations in reactivity and applications.

    2-Hydroxypropylpyrrolidin-3-one:

The uniqueness of this compound lies in the combination of the fluoro and hydroxypropyl groups, which can enhance its reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C7H12FNO2

Molecular Weight

161.17 g/mol

IUPAC Name

1-(3-fluoro-2-hydroxypropyl)pyrrolidin-3-one

InChI

InChI=1S/C7H12FNO2/c8-3-7(11)5-9-2-1-6(10)4-9/h7,11H,1-5H2

InChI Key

PBUDQCFNUPNCFR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1=O)CC(CF)O

Origin of Product

United States

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